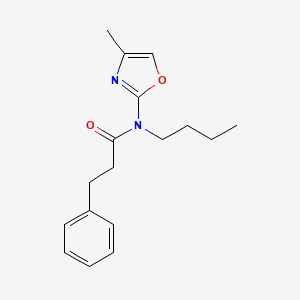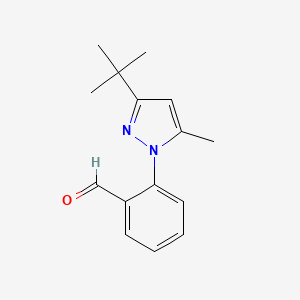
2-(3-tert-Butyl-5-methyl-1H-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a methyl group, attached to a benzaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The tert-butyl and methyl groups are introduced through alkylation reactions. The final step involves the formylation of the pyrazole ring to introduce the benzaldehyde moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)acetophenone: Contains an acetophenone moiety instead of a benzaldehyde moiety.
Uniqueness
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both tert-butyl and methyl groups on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications .
Propriétés
Numéro CAS |
832141-89-6 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
2-(3-tert-butyl-5-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C15H18N2O/c1-11-9-14(15(2,3)4)16-17(11)13-8-6-5-7-12(13)10-18/h5-10H,1-4H3 |
Clé InChI |
XYVVZXOVLQMFHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=CC=C2C=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


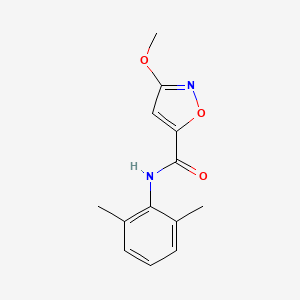
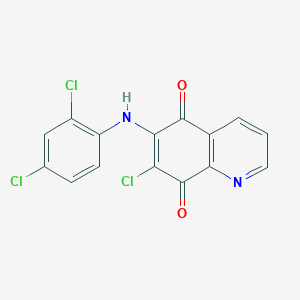
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)

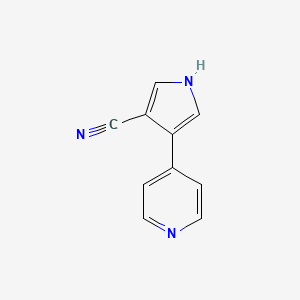

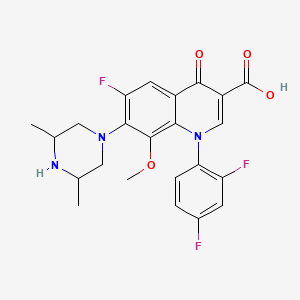

![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)

